![molecular formula C22H18N4OS B10816633 2-(Pyridin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoline-4-carboxamide](/img/structure/B10816633.png)
2-(Pyridin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-640810 is a chemical compound with the molecular formula C22H18N4OS and a molecular weight of 386.47 g/mol . It is primarily used in laboratory research as a fluorescent dye or labeling agent, particularly in the field of biomedical research for applications such as cell imaging and protein analysis .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for WAY-640810 are not widely documented in public literature. it is typically prepared through a series of organic synthesis steps involving the formation of its core structure followed by functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for larger batch production .
Analyse Chemischer Reaktionen
WAY-640810 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
WAY-640810 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye for tracking and detecting chemical reactions.
Biology: Employed in cell imaging and protein analysis to study cellular processes and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery and diagnostic imaging.
Wirkmechanismus
The mechanism of action of WAY-640810 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or cellular structures, thereby altering their function or activity. This can lead to changes in cellular processes, such as signal transduction or gene expression .
Vergleich Mit ähnlichen Verbindungen
WAY-640810 can be compared with other similar compounds, such as:
Fluorescein: Another fluorescent dye commonly used in biological research.
Rhodamine: A fluorescent dye with similar applications in cell imaging and protein analysis.
Cy3 and Cy5: Fluorescent dyes used in molecular biology for labeling nucleic acids and proteins.
WAY-640810 is unique in its specific fluorescent properties and stability, making it particularly suitable for certain research applications .
Eigenschaften
Molekularformel |
C22H18N4OS |
---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
2-pyridin-4-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H18N4OS/c27-21(26-22-25-18-7-3-4-8-20(18)28-22)16-13-19(14-9-11-23-12-10-14)24-17-6-2-1-5-15(16)17/h1-2,5-6,9-13H,3-4,7-8H2,(H,25,26,27) |
InChI-Schlüssel |
FAJJOOSPYDZYFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.